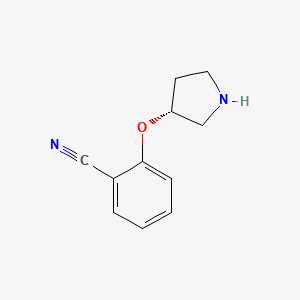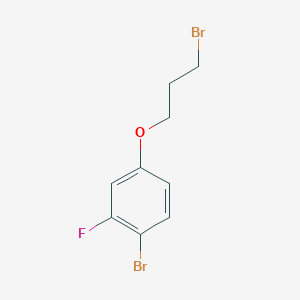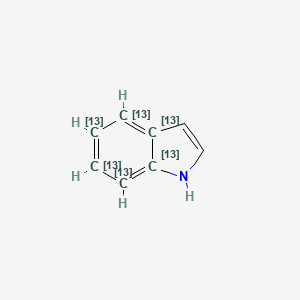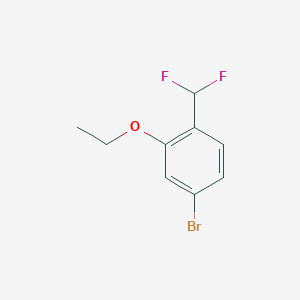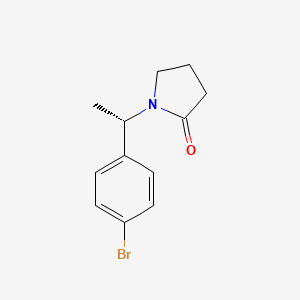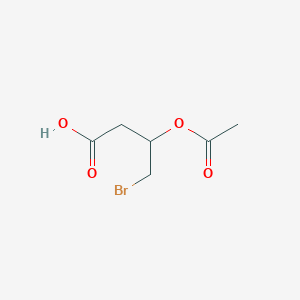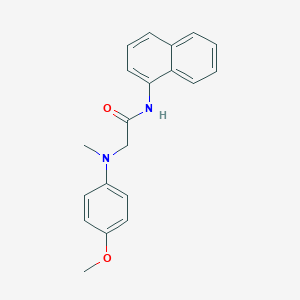
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide is an organic compound that features a combination of a methoxyphenyl group, a methylamino group, and a naphthylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 4-methoxyphenylmethylamine with naphthalen-1-ylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-((4-Hydroxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide.
Reduction: Formation of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)ethylamine.
Substitution: Formation of 2-((4-Halophenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide.
科学的研究の応用
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthyl and methoxyphenyl structure but differs in the presence of a propenone group.
Naphthalenediimide-based compounds: These compounds also contain a naphthyl core and are known for their photochromic properties.
Uniqueness
2-((4-Methoxyphenyl)(methyl)amino)-N-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-(4-methoxy-N-methylanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(16-10-12-17(24-2)13-11-16)14-20(23)21-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,21,23) |
InChIキー |
BBBRVTZWXFOHFG-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


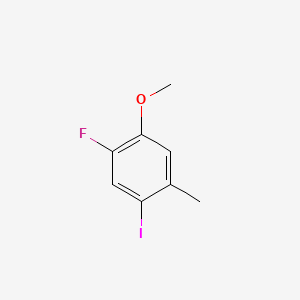

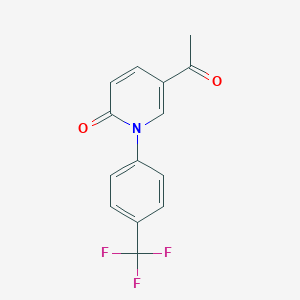
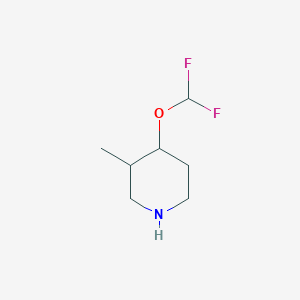
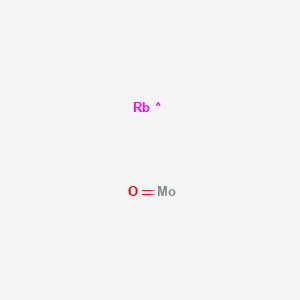
![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
